An In-depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
An In-depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
CAS Number: 1373116-00-7 Molecular Formula: C₁₇H₂₄F₂O₂ Molecular Weight: 298.37 g/mol [1][2]
Authored by: A Senior Application Scientist
Introduction: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a fluorinated organic compound recognized for its application in the field of materials science, particularly as a component in liquid crystal displays (LCDs).[3] The strategic incorporation of fluorine atoms into the molecular structure significantly influences its physicochemical properties, such as polarity, thermal stability, and dielectric anisotropy, which are critical for the performance of liquid crystal mixtures. This guide provides a comprehensive technical overview of this compound, including a plausible synthetic pathway, detailed experimental protocols, and key characterization data, intended for researchers and professionals in drug development and materials science.
Physicochemical Properties
A summary of the known physical and chemical properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 1373116-00-7 | TCI Chemicals, Sigma-Aldrich[4] |
| Molecular Formula | C₁₇H₂₄F₂O₂ | PubChem[2] |
| Molecular Weight | 298.37 g/mol | PubChem[2] |
| Appearance | White to almost white powder or crystals | TCI Chemicals |
| Purity (by GC) | >98.0% | TCI Chemicals |
| Mesomorphic Range | 50.0 to 55.0 °C | TCI Chemicals |
| IUPAC Name | 2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene | PubChem[2] |
| Synonyms | 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene | TCI Chemicals |
Proposed Synthetic Pathway: A Williamson Ether Synthesis Approach
The molecular architecture of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, an ether, strongly suggests its synthesis via the Williamson ether synthesis.[5][6][7][8] This classic and robust method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[8] In this proposed pathway, the key disconnection is at the ether linkage, leading to two critical precursors: 2,3-difluoro-4-methoxyphenol and (trans-4-propylcyclohexyl)methanol . The latter would be activated as a tosylate or halide to facilitate the nucleophilic attack by the phenoxide.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on established chemical principles and analogous transformations found in the literature.
Part 1: Synthesis of Precursor 1 - 2,3-Difluoro-4-methoxyphenol
The synthesis of this fluorinated phenol can be envisioned as a multi-step process starting from a readily available precursor like 4-methoxyphenol, which itself can be synthesized from hydroquinone.[9][10] The introduction of two fluorine atoms onto the aromatic ring is the key challenge.
Step 1a: Synthesis of 4-Methoxyphenol
-
Reaction Principle: Selective O-methylation of one hydroxyl group of hydroquinone.
-
Protocol:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1 mole of hydroquinone in a suitable solvent such as methanol.
-
Add 1.25 moles of sodium hydroxide (as a 10% aqueous solution) dropwise with stirring.[9]
-
Slowly add 1 mole of dimethyl sulfate, ensuring the temperature is maintained below 40°C with external cooling.[9]
-
After the addition is complete, heat the mixture at reflux for 30 minutes to ensure complete reaction and to quench any unreacted dimethyl sulfate.[9]
-
Cool the reaction mixture and isolate the crude product by filtration. The aqueous phase can be acidified and extracted to recover unreacted hydroquinone.
-
Recrystallize the crude product from a suitable solvent like petroleum ether to yield pure 4-methoxyphenol.
-
Step 1b: Directed Ortho-Fluorination of 4-Methoxyphenol
-
Reaction Principle: Electrophilic fluorination of the activated aromatic ring. The methoxy and hydroxyl groups will direct the electrophilic substitution. This is a challenging step that may require specialized fluorinating agents and careful optimization.
-
Protocol:
-
Dissolve 1 equivalent of 4-methoxyphenol in an appropriate anhydrous solvent (e.g., acetonitrile) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add a solution of an electrophilic fluorinating agent (e.g., Selectfluor®) in the same solvent. The stoichiometry will need to be carefully controlled to achieve difluorination.
-
Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bisulfite).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 2,3-difluoro-4-methoxyphenol.
-
Part 2: Synthesis of Precursor 2 - (trans-4-Propylcyclohexyl)methanol
This precursor can be synthesized by the reduction of 4-propylcyclohexanone. The stereoselectivity of the reduction is crucial to obtain the desired trans isomer.
-
Reaction Principle: Stereoselective reduction of a ketone to an alcohol. The use of specific reducing agents can favor the formation of the thermodynamically more stable trans isomer.
-
Protocol:
-
Dissolve 4-propylcyclohexanone in a suitable solvent like tetrahydrofuran (THF) or ethanol in a reaction flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a reducing agent known to favor the formation of the equatorial alcohol (which corresponds to the trans isomer), such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For enhanced stereoselectivity, enzymatic reduction can also be considered.[11]
-
Stir the reaction at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the product by distillation or chromatography to obtain (trans-4-propylcyclohexyl)methanol.[12]
-
Part 3: Final Assembly - Williamson Ether Synthesis
Caption: Key components of the final Williamson ether synthesis.
-
Protocol:
-
Activation of the Alcohol: Convert (trans-4-propylcyclohexyl)methanol to a better leaving group, such as a tosylate. To a solution of the alcohol and a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C, add p-toluenesulfonyl chloride. Stir until the reaction is complete, then work up to isolate the tosylate.
-
Ether Formation: a. In a round-bottom flask, suspend 2,3-difluoro-4-methoxyphenol and a weak base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone. b. Add the (trans-4-propylcyclohexyl)methyl tosylate to the mixture. c. Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC or GC. d. After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. e. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. f. Purify the final product by column chromatography or recrystallization to yield 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole as a white solid.
-
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Expected Results | Purpose |
| Gas Chromatography (GC) | A single major peak with >98.0% purity. | To assess the purity of the final compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | The spectra should be consistent with the proposed structure, showing characteristic signals for the aromatic protons and carbons, the methoxy group, the propyl group, the cyclohexyl ring, and the fluorine atoms. | To confirm the molecular structure. The number of signals, their chemical shifts, and coupling patterns provide definitive structural information. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated molecular weight (298.17 m/z for [M]⁺). | To confirm the molecular weight and elemental composition. |
| Melting Point Analysis | A sharp melting point within the mesomorphic range of 50.0-55.0°C. | To assess purity and confirm the liquid crystalline properties. |
Note on NMR Data: While specific spectral data is not publicly available in the search results, one can predict the expected regions for the proton signals based on standard chemical shift tables.[13] For instance, aromatic protons would appear in the 6.5-8.0 ppm range, the methoxy protons around 3.8-4.0 ppm, and the aliphatic protons of the propyl and cyclohexyl groups in the 0.8-2.0 ppm range. The -CH₂O- protons would likely be found around 3.5-4.5 ppm.
Conclusion
This technical guide outlines the key properties and a viable synthetic approach for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. The proposed multi-step synthesis, culminating in a Williamson ether synthesis, provides a logical and experimentally sound pathway for researchers. The successful synthesis and purification of this molecule are critical for its application in advanced liquid crystal display technologies, where high purity and precise molecular structure are paramount.
References
- Google Patents. CN107963958B - Synthesis method of trans-4-(trans-4'-alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
-
PubChem. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. [Link]
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
-
FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
CP Lab Safety. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. [Link]
- Google Patents. US10375365B2 - Projection system with enhanced color and contrast.
-
PubChem. [(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2.... [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Labcompare. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole from Aladdin Scientific Corporation. [Link]
-
PrepChem.com. Preparation of 4-methoxyphenol. [Link]
-
Erowid. Synthesis of 4-Methoxyphenol. [Link]
- Google Patents.
-
Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole | C17H24F2O2 | CID 57583104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10375365B2 - Projection system with enhanced color and contrast - Google Patents [patents.google.com]
- 4. CAS 1373116-00-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 7. francis-press.com [francis-press.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of 4-Methoxyphenol [erowid.org]
- 11. mdpi.com [mdpi.com]
- 12. 71458-06-5 Cas No. | (trans-4-Propylcyclohexyl)methanol | Matrix Scientific [matrixscientific.com]
- 13. scs.illinois.edu [scs.illinois.edu]
